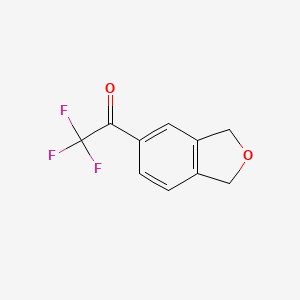
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dihydroisobenzofuran ring and a trifluoroethanone group, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of 1,3-dihydroisobenzofuran with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the trifluoroethanone group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The trifluoroethanone group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanone group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biochemical effects. The dihydroisobenzofuran ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanol: This compound has a hydroxyl group instead of a ketone, leading to different reactivity and applications.
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroacetic acid:
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoromethane: This compound lacks the carbonyl group, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its combination of the dihydroisobenzofuran ring and the trifluoroethanone group, which together confer specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C10H7F3O2 |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
1-(1,3-dihydro-2-benzofuran-5-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)9(14)6-1-2-7-4-15-5-8(7)3-6/h1-3H,4-5H2 |
InChI Key |
ISMWQLLPYDVFMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















